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Compound Name: BRD 4354

Cat. No.: B1667512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRD4354, a known inhibitor of Histone

Deacetylase 5 (HDAC5), with other selective class IIa HDAC inhibitors. The information

presented herein is intended to assist researchers in evaluating the utility of BRD4354 for their

specific applications by offering a side-by-side analysis of its performance against relevant

alternatives, supported by experimental data and detailed protocols.

Introduction to HDAC5 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating

gene expression by removing acetyl groups from histone and non-histone proteins. HDAC5, a

member of the class IIa family of HDACs, is predominantly expressed in the heart, brain, and

skeletal muscle. Its activity has been implicated in a variety of cellular processes, including cell

differentiation, proliferation, and apoptosis. Dysregulation of HDAC5 has been linked to several

diseases, making it an attractive therapeutic target.

BRD4354 has been identified as a moderately potent inhibitor of HDAC5. This guide will delve

into its inhibitory profile and compare it with two other well-characterized selective class IIa

HDAC inhibitors: LMK-235 and TMP195.
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The inhibitory potency of BRD4354, LMK-235, and TMP195 against HDAC5 and other HDAC

isoforms is summarized in the table below. This data allows for a direct comparison of their

potency and selectivity.
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Compound Target IC50 / Ki Selectivity Profile

BRD4354 HDAC5 IC50: 0.85 µM[1]

Moderately potent

inhibitor of HDAC5

and HDAC9 (IC50:

1.88 µM)[1].

HDAC1 IC50: >40 µM
>47-fold selective for

HDAC5 over HDAC1.

HDAC2 IC50: >40 µM
>47-fold selective for

HDAC5 over HDAC2.

HDAC3 IC50: >40 µM
>47-fold selective for

HDAC5 over HDAC3.

LMK-235 HDAC5 IC50: 4.22 nM[2]

Potent and selective

inhibitor of HDAC4

(IC50: 11.9 nM) and

HDAC5[2].

HDAC1 IC50: 320 nM
~76-fold selective for

HDAC5 over HDAC1.

HDAC2 IC50: 881 nM
~209-fold selective for

HDAC5 over HDAC2.

HDAC8 IC50: 1278 nM
~303-fold selective for

HDAC5 over HDAC8.

TMP195 HDAC5 Ki: 60 nM[3]

Selective class IIa

HDAC inhibitor, also

inhibiting HDAC4 (Ki:

59 nM), HDAC7 (Ki:

26 nM), and HDAC9

(Ki: 15 nM)[3].

Class I & IIb HDACs Low potency

High selectivity for

class IIa HDACs over

other classes[4].

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.medchemexpress.com/BRD_4354.html
https://www.medchemexpress.com/BRD_4354.html
https://www.medchemexpress.com/LMK-235.html
https://www.medchemexpress.com/LMK-235.html
https://www.medchemexpress.com/TMP195.html
https://www.medchemexpress.com/TMP195.html
https://www.selleckchem.com/products/tmp195.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of

published findings. Below are representative protocols for assessing the inhibitory activity of

compounds against HDAC5.

Biochemical Assay for HDAC5 Inhibition (Fluorometric)
This protocol is a representative method for determining the in vitro potency of an inhibitor

against purified HDAC5 enzyme.

Materials:

Recombinant human HDAC5 enzyme

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)

Test compounds (e.g., BRD4354, LMK-235, TMP195) dissolved in DMSO

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration

should be kept constant across all wells (typically ≤1%).

Add the diluted compounds to the wells of the 96-well plate. Include wells with DMSO only

as a negative control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

Add the recombinant HDAC5 enzyme to all wells except for the "no enzyme" control wells.

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
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Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

Stop the reaction by adding the developer solution to all wells. The developer will cleave the

deacetylated substrate, releasing the fluorophore.

Incubate the plate at room temperature for a further 15-30 minutes to allow for the

development of the fluorescent signal.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and

emission at 460 nm).

Calculate the percent inhibition for each compound concentration relative to the DMSO

control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HDAC Activity Assay (Luminogenic)
This protocol describes a method to measure the activity of class IIa HDACs within a cellular

context using a commercially available kit such as the HDAC-Glo™ Class IIa Assay.

Materials:

Human cell line (e.g., K562 cells)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

HDAC-Glo™ Class IIa Assay Reagent

Test compounds dissolved in DMSO

White, opaque 96-well microplates

Luminometer

Procedure:

Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to

adhere overnight.

Prepare serial dilutions of the test compounds in cell culture medium.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the existing medium from the cells and add the medium containing the diluted

compounds. Include DMSO-only and positive control wells.

Incubate the cells with the compounds for a desired period (e.g., 4-24 hours) at 37°C in a

CO2 incubator.

Allow the plate to equilibrate to room temperature.

Add the HDAC-Glo™ Class IIa Assay Reagent, which contains the cell-permeable substrate,

to each well.

Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and the

enzymatic reaction to occur.

Measure the luminescence using a luminometer. The light output is proportional to the HDAC

class IIa activity.

Calculate the percent inhibition and determine the IC50 values as described for the

biochemical assay.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in

understanding the mechanism of action and the validation process.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Cytoplasm

Nucleus

Signal

Receptor

Kinase Cascade
(e.g., PKD, CaMK)

HDAC5

Phosphorylation

HDAC5-P

14-3-3

HDAC5-P / 14-3-3
Complex

Binding

MEF2C

Deacetylation

Repression

Target_Genes

Transcription

Activation

BRD4354

Inhibition

Click to download full resolution via product page

Caption: HDAC5 Signaling Pathway and Point of Inhibition.
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Caption: Experimental Workflow for Validating HDAC Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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